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Compound of Interest

Compound Name: Psi-DOM

Cat. No.: B3063821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,6-dimethoxy-4-methylamphetamine (Psi-DOM
or ψ-DOM), a psychedelic phenethylamine first synthesized and explored by Alexander

Shulgin. The following sections objectively compare the pharmacological and behavioral effects

of Psi-DOM with its structural isomer 2,5-dimethoxy-4-methylamphetamine (DOM) and other

relevant analogs. All experimental data is presented in structured tables, and detailed

methodologies for key experiments are provided to facilitate replication and further research.

Data Presentation

The following tables summarize the available quantitative data for Psi-DOM and its analogs. It

is important to note that direct side-by-side comparative studies for all these compounds under

identical experimental conditions are limited. Therefore, the presented data has been compiled

from various sources and should be interpreted with consideration of potential inter-study

variability.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)
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Compound 5-HT₂ₐ 5-HT₂C Reference

Psi-DOM 49-351 50 [1]

DOM ~14-100 - [1]

DOI ~1.5-5 - [2]

DOB ~2-10 - [2]

Beatrice (N-methyl-

DOM)
415 -

Lower Ki values indicate higher binding affinity.

Table 2: Comparative In Vivo Potency and Subjective Effects (Human)
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Compound
Typical
Dosage
(Oral)

Duration of
Effects

Potency
Relative to
DOM

Shulgin
Rating
Scale

Qualitative
Notes from
Shulgin

Psi-DOM
15 - 25 mg[1]

[3]

6 - 8 hours[1]

[3]
~1/3[1] ++ to +++

"Spacy,"

"weird or

strange,"

closed-eye

imagery,

introspection,

visuals less

than

expected.[1]

DOM 3 - 10 mg 14 - 20 hours 1 +++

Stimulant and

psychedelic

effects,

strong

visuals,

analytical

headspace.

DOI 1.5 - 3 mg 16 - 30 hours ~3-5x +++

Intense visual

and auditory

alterations,

long-lasting.

DOB 1 - 3 mg 18 - 30 hours ~3-5x +++

Similar to

DOI, often

described as

more visual.

Beatrice (N-

methyl-DOM)
30 mg 6 - 10 hours ~1/2 ++

Vague feeling

of openness

and

receptiveness

, stimulative.
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The Shulgin Rating Scale is a simple scale for reporting the subjective effect of psychoactive

substances, with '-' indicating no effect and '++++' representing a profound transcendental

state.[4]

Experimental Protocols
5-HT₂ₐ Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound to

the 5-HT₂ₐ receptor using a competitive radioligand binding assay.

Materials:

Radioligand: [³H]ketanserin

Cell Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably

transfected with the human 5-HT₂ₐ receptor, or rat frontal cortex tissue homogenate.

Assay Buffer: 50 mM Tris-HCl, pH 7.4

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

Test Compounds: Psi-DOM, DOM, and other analogs dissolved in a suitable solvent (e.g.,

DMSO).

Non-specific Binding Control: 10 µM of a high-affinity 5-HT₂ₐ antagonist (e.g., ketanserin).

Scintillation Cocktail

Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

Filtration Apparatus

Scintillation Counter

Procedure:

Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer.

Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Determine the
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protein concentration of the membrane preparation.

Assay Setup: In test tubes, combine the membrane preparation (typically 50-100 µg of

protein), a fixed concentration of [³H]ketanserin (typically around the Kd value, e.g., 0.5 nM),

and varying concentrations of the test compound. For determining non-specific binding, add

the non-specific binding control instead of the test compound. The final assay volume is

typically 250-500 µL.

Incubation: Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach

equilibrium (e.g., 60 minutes).

Filtration: Rapidly filter the contents of each tube through the glass fiber filters under vacuum

to separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-

specifically bound radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

measure the radioactivity in a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the test

compound concentration. Determine the IC₅₀ value (the concentration of the test compound

that inhibits 50% of the specific binding). Calculate the Ki (inhibition constant) using the

Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.

Rodent Head-Twitch Response (HTR) Assay
The head-twitch response in rodents is a behavioral proxy for 5-HT₂ₐ receptor activation and is

commonly used to screen for potential psychedelic activity.

Materials:

Animals: Male C57BL/6J mice are commonly used.

Test Compounds: Psi-DOM, DOM, and other analogs dissolved in a suitable vehicle (e.g.,

saline).
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Vehicle Control: The solvent used to dissolve the test compounds.

Observation Chambers: Clear cylindrical chambers that allow for unobstructed observation

of the animals.

Video Recording Equipment (optional but recommended)

Procedure:

Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before

drug administration.

Drug Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) or

subcutaneous (s.c.) injection.

Observation Period: Immediately after injection, place the mice back into the observation

chambers and record their behavior for a set period, typically 30-60 minutes.

Scoring: A trained observer, blind to the experimental conditions, counts the number of head

twitches. A head twitch is defined as a rapid, side-to-side rotational movement of the head

that is not associated with grooming or exploratory behavior.

Data Analysis: Compare the number of head twitches in the drug-treated groups to the

vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-

hoc tests). A significant increase in the number of head twitches is indicative of 5-HT₂ₐ

receptor agonist activity.

Mandatory Visualization
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Figure 1: 5-HT2A Receptor Signaling Pathway
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Caption: Canonical 5-HT₂ₐ receptor signaling pathway activated by psychedelic agonists.
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Figure 2: Workflow for 5-HT2A Receptor Binding Assay
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Figure 3: Logical Relationship of Psychedelic Drug Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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